Cas no 566169-96-8 (6-bromo-2-(4-nitrophenyl)benzothiazole)
566169-96-8 structure
Product Name:6-bromo-2-(4-nitrophenyl)benzothiazole
CAS-nummer:566169-96-8
MF:C13H7BrN2O2S
MW:335.175880670547
CID:945650
PubChem ID:10925697
Update Time:2025-04-19
6-bromo-2-(4-nitrophenyl)benzothiazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-bromo-2-(4-nitrophenyl)benzothiazole
- 6-bromo-2-(4-nitrophenyl)-1,3-benzothiazole
- 2-(4'-nitrophenyl)-6-bromobenzothiazole
- 6-BROMO-2-(4-NITROPHENYL)BENZO[D]THIAZOLE
- 6-bromo-2-(4'-nitrophenyl)benzothiazole
- AG-F-99018
- CTK5A5440
- KB-247712
- SureCN2464396
- DTXSID10448590
- 566169-96-8
- SCHEMBL2464396
- VJHCYOOFTRYFTD-UHFFFAOYSA-N
- DB-369039
-
- Inchi: 1S/C13H7BrN2O2S/c14-9-3-6-11-12(7-9)19-13(15-11)8-1-4-10(5-2-8)16(17)18/h1-7H
- InChI-sleutel: VJHCYOOFTRYFTD-UHFFFAOYSA-N
- LACHT: BrC1C=CC2=C(C=1)SC(C1C=CC(=CC=1)[N+](=O)[O-])=N2
Berekende eigenschappen
- Exacte massa: 333.94100
- Monoisotopische massa: 333.94116g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 1
- Complexiteit: 344
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 87Ų
Experimentele eigenschappen
- PSA: 86.95000
- LogboekP: 5.15720
6-bromo-2-(4-nitrophenyl)benzothiazole Gerelateerde literatuur
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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